Mechanism of Action: 4-(Hydroxyamino)-4-oxobutanoic Acid (Succinohydroxamic Acid)
Mechanism of Action: 4-(Hydroxyamino)-4-oxobutanoic Acid (Succinohydroxamic Acid)
This technical guide details the mechanism of action, chemical properties, and experimental applications of 4-(Hydroxyamino)-4-oxobutanoic acid , scientifically known as Succinohydroxamic Acid (SHA) .
Executive Summary
4-(Hydroxyamino)-4-oxobutanoic acid (CAS: 4743-99-1), commonly referred to as Succinohydroxamic Acid (SHA) , is a structural analog of succinic acid where one carboxyl group is replaced by a hydroxamic acid moiety (
Its primary pharmacological and biochemical utility stems from its ability to act as a bidentate metal chelator . It is a potent inhibitor of metalloenzymes, most notably Urease (Nickel-dependent) and Matrix Metalloproteinases (MMPs) (Zinc-dependent). By mimicking the transition state of the substrate while irreversibly sequestering the catalytic metal cofactor, SHA effectively silences enzyme activity.
Chemical Identity & Structural Basis
The efficacy of SHA is encoded in its dual-functional structure:
-
Succinyl Backbone: Mimics the natural substrate (succinate or urea intermediates), facilitating entry into the enzyme's active site.
-
Hydroxamate Warhead (
): A potent metal-binding group that forms stable 5-membered chelate rings with transition metals ( , , ).
| Property | Data |
| IUPAC Name | 4-(Hydroxyamino)-4-oxobutanoic acid |
| Common Name | Succinohydroxamic Acid (SHA) |
| CAS Number | 4743-99-1 |
| Molecular Formula | |
| Molecular Weight | 133.10 g/mol |
| pKa (Hydroxamate) | ~8.7 - 9.0 (Ionization of -NHOH group) |
Primary Mechanism of Action: Urease Inhibition
The most definitive application of SHA is the inhibition of urease (EC 3.5.1.5), a nickel-dependent enzyme produced by pathogens like Helicobacter pylori and Proteus mirabilis.
The Molecular Interaction (The "Bridging" Effect)
Urease contains a binuclear nickel center (
-
Competitive Binding: SHA enters the active site, competing with urea.
-
Bidentate Chelation: The hydroxamic acid group coordinates to both nickel ions.
-
The Carbonyl Oxygen (
) binds to one Nickel ion. -
The Hydroxyl Oxygen (
) binds to the second Nickel ion.
-
-
Displacement: This chelation displaces the essential water/hydroxide molecule required for catalysis, locking the enzyme in an inactive state.
Kinetic Profile[1]
-
Inhibition Type: Competitive (reversible).[1]
-
Affinity: Hydroxamic acids generally exhibit
values in the low micromolar range ( ). The succinyl chain provides additional Van der Waals contacts within the active site pocket compared to shorter analogs like Acetohydroxamic acid (AHA).
Visualization of Signaling & Binding
The following diagram illustrates the competitive inhibition pathway and the chelation mechanism.
Figure 1: Competitive inhibition of Urease by Succinohydroxamic Acid via active site metal chelation.
Secondary Mechanism: MMP Inhibition
Beyond urease, SHA acts as an inhibitor of Matrix Metalloproteinases (MMPs) . MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.
-
Zinc Chelation: The catalytic domain of MMPs contains a single Zinc ion (
) coordinated by three histidine residues. -
Action: The hydroxamate group of SHA acts as a pseudo-substrate. The carbonyl and hydroxyl oxygens chelate the catalytic Zinc in a bidentate manner, displacing the water molecule necessary for peptide bond hydrolysis.
-
Selectivity: While potent, simple hydroxamates like SHA are often "pan-MMP" inhibitors. Specificity is usually achieved by modifying the succinyl backbone (the "P1'" group) to fit specific hydrophobic pockets (S1' subsites) of different MMP isoforms.
Experimental Protocols
For researchers utilizing SHA, the following protocols ensure valid data generation.
Synthesis of Succinohydroxamic Acid
Rationale: Direct reaction of succinic anhydride with hydroxylamine yields high purity SHA.
Reagents: Succinic anhydride, Hydroxylamine hydrochloride (
-
Preparation of Hydroxylamine: Dissolve
(1 eq) in Methanol. Add KOH (1 eq) to neutralize and release free hydroxylamine. Filter off the KCl precipitate. -
Acylation: Add Succinic Anhydride (1 eq) to the hydroxylamine filtrate. Stir at
for 1 hour, then at room temperature for 4 hours. -
Isolation: Acidify the solution to pH ~2 with dilute HCl. The product, Succinohydroxamic acid, will precipitate or can be extracted with ethyl acetate.
-
Purification: Recrystallize from methanol/ethyl acetate.
-
Target MP: ~95-96°C.
-
Urease Inhibition Assay (Berthelot Method)
Rationale: Quantifies ammonia production colorimetrically to determine
| Step | Action | Critical Parameter |
| 1 | Buffer Prep | 25 mM Phosphate Buffer, pH 7.0 (Ni-center is pH sensitive). |
| 2 | Enzyme Mix | Incubate Jack Bean Urease (5 U/mL) with varying concentrations of SHA (0 - 10 mM) for 10 mins at 37°C. |
| 3 | Substrate | Add Urea (final conc. 20 mM). Incubate for exactly 15 mins. |
| 4 | Quench | Add Phenol-Nitroprusside solution to stop reaction. |
| 5 | Develop | Add Alkaline Hypochlorite. Incubate 20 mins at 50°C. |
| 6 | Read | Measure Absorbance at 625 nm (Indophenol blue). |
Data Analysis: Plot % Inhibition vs. Log[SHA]. Calculate
References
-
PubChem. (2025). 4-(Hydroxyamino)-4-oxobutanoic acid (Succinohydroxamic acid). National Library of Medicine. [Link]
-
Kobashi, K., et al. (1962). Specific inhibition of urease by hydroxamic acids. Biochimica et Biophysica Acta. [Link]
-
Scozzafava, A., & Supuran, C. T. (2002). Hydroxamic acids as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Organic Syntheses. (1941). Preparation of Succinic Anhydride (Precursor). Org. Syn. Coll. Vol. 2, p. 81. [Link]
